1H-インドール-3-エタンチオール

概要

説明

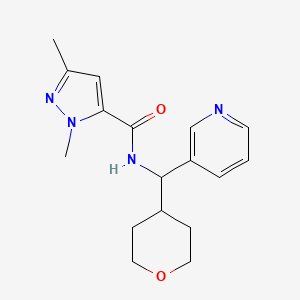

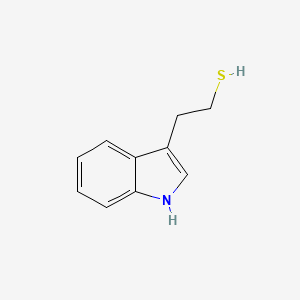

1H-Indole-3-ethanethiol is a chemical compound with the molecular formula C10H11NS . It’s a derivative of indole, a heterocyclic compound that’s important in many biological systems .

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-ethanethiol can be analyzed using computational methods such as density functional theory (DFT). For instance, a study on 1H-Indole-3-Acetic Acid (IAA) used molecular dynamics at a semiempirical level and functional density calculations at B3LYP/6-31G** level to obtain 14 conformers of lowest energy .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, a study describes the nitrosation of indoles in a slightly acidic environment . Another study presents a one-pot, three-component Fischer indolisation–N-alkylation sequence for the rapid synthesis of 1,2,3-trisubstituted indoles .作用機序

Target of Action

Indole derivatives, such as 1H-Indole-3-ethanethiol, have been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1H-Indole-3-ethanethiol with its targets often results in changes in the function of these targets. For instance, some indole derivatives have been found to inhibit enzymes, such as myeloperoxidase , or to show inhibitory activity against viruses .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to be involved in the tryptophan metabolism pathway . The specific pathways affected by 1H-Indole-3-ethanethiol and their downstream effects would depend on the specific targets of this compound.

Result of Action

The molecular and cellular effects of 1H-Indole-3-ethanethiol’s action would depend on its specific targets and mode of action. For instance, if this compound acts as an inhibitor of a particular enzyme, it could result in decreased activity of that enzyme, potentially affecting the biochemical pathways in which that enzyme is involved .

実験室実験の利点と制限

The advantages of using 1H-Indole-3-ethanethiol in lab experiments include its stability, solubility, and availability. 1H-Indole-3-ethanethiol is a stable compound that can be stored for long periods without degradation. 1H-Indole-3-ethanethiol is also soluble in various solvents, making it easy to use in experiments. Additionally, 1H-Indole-3-ethanethiol is commercially available, making it accessible to researchers. The limitations of using 1H-Indole-3-ethanethiol in lab experiments include its potential toxicity and specificity. 1H-Indole-3-ethanethiol has been shown to have toxic effects on some cell types at high concentrations, and its specificity for AhR may limit its use in certain experiments.

将来の方向性

The future directions of 1H-Indole-3-ethanethiol research include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of novel synthetic methods for producing 1H-Indole-3-ethanethiol and its analogs may lead to the discovery of new compounds with improved pharmacological properties. The identification of new targets and signaling pathways involved in 1H-Indole-3-ethanethiol-mediated effects may also provide new insights into the biological functions of AhR and its ligands.

Conclusion

1H-Indole-3-ethanethiol is a naturally occurring compound with potential therapeutic properties that has been extensively studied by researchers. 1H-Indole-3-ethanethiol has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory properties through its activation of AhR. 1H-Indole-3-ethanethiol has various biochemical and physiological effects in vitro and in vivo, making it a promising compound for further research. The future directions of 1H-Indole-3-ethanethiol research include exploring its potential therapeutic applications, developing novel synthetic methods, and identifying new targets and signaling pathways.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、有意な抗ウイルス活性を示すことが示されている . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され報告されている . これらの化合物は、インフルエンザAに対する阻害活性を示した .

抗炎症活性

インドール誘導体は、抗炎症作用を有する . それらは、炎症が主な症状である疾患の治療に使用することができる .

抗癌活性

インドール誘導体は、癌研究の分野で有望な結果を示している . それらは、抗癌作用を有することが判明しており、新しい癌療法の開発のための潜在的な候補となっている .

抗HIV活性

インドール誘導体は、抗HIV活性を示すことが実証されている . これは、それらがHIVの治療薬の開発に使用できることを示唆している .

抗酸化活性

インドール誘導体は、抗酸化作用を有することが判明している . これは、それらが酸化ストレスによって引き起こされる疾患の治療に潜在的に有用であることを意味する .

抗菌活性

インドール誘導体は、抗菌活性を示すことが示されている . それらは、新しい抗菌剤の開発に使用できる .

抗糖尿病活性

インドール誘導体は、抗糖尿病作用を示すことが示されている . これは、それらが糖尿病の管理に使用できることを示唆している .

多成分反応における役割

1H-インドール-3-カルバルデヒドとその誘導体は、1H-インドール-3-エタンチオールに関連しており、生物学的に活性な構造を生成するための必須で効率的な化学的前駆体である . それらは、本質的に持続可能な多成分反応に使用されてきた .

生化学分析

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, indole is a signaling molecule produced by both bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Indole-3-ethanethiol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1H-Indole-3-ethanethiol could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Indole derivatives are known to show various biologically vital properties , suggesting that 1H-Indole-3-ethanethiol could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given the broad-spectrum biological activities of indole derivatives , it is possible that the effects of 1H-Indole-3-ethanethiol could vary with different dosages.

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 1H-Indole-3-ethanethiol could potentially be involved in similar metabolic pathways.

Transport and Distribution

Indole and its derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma , suggesting that 1H-Indole-3-ethanethiol could potentially be transported and distributed in a similar manner.

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis in leaves of Catharanthus roseus have been found to be cytoplasmic , suggesting that 1H-Indole-3-ethanethiol could potentially have a similar subcellular localization.

特性

IUPAC Name |

2-(1H-indol-3-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQAPWVEHNTJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15774-06-8 | |

| Record name | 2-(1H-indol-3-yl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)

![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)

![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)

![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)

![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)